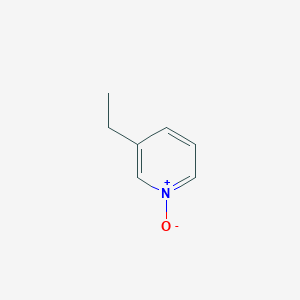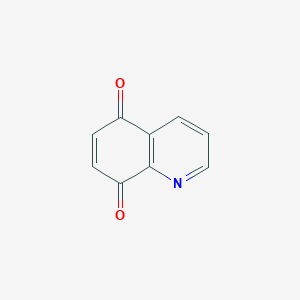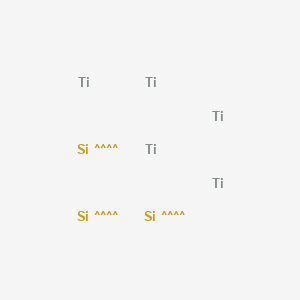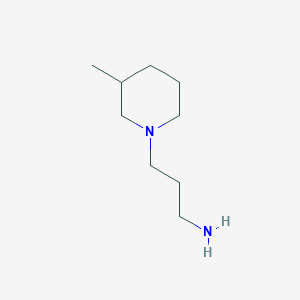
tert-Amylisocyanide
概要
説明
tert-Amylisocyanide: , also known as 2-isocyano-2-methylbutane, is an organic compound with the molecular formula C6H11N. It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a tertiary carbon atom. This compound is known for its distinctive and often unpleasant odor, which is a common trait among isocyanides .
準備方法
Synthetic Routes and Reaction Conditions: tert-Amylisocyanide can be synthesized through several methods. One common approach involves the Hofmann carbylamine reaction, where a primary amine reacts with chloroform and a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction typically occurs in a two-phase system of water and dichloromethane, with the organic layer containing the desired isocyanide .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures higher yields and purity of the final product. The process involves careful control of reaction conditions, such as temperature and pH, to optimize the production efficiency .
化学反応の分析
Types of Reactions: tert-Amylisocyanide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, forming new bonds at the isocyanide carbon.
Multicomponent Reactions: It is a key component in multicomponent reactions like the Ugi reaction, where it reacts with amines, carbonyl compounds, and acids to form complex products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides are often used.
Catalysts: Phase-transfer catalysts and Lewis acids can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Ugi reaction typically yields peptidomimetic compounds, which are valuable in medicinal chemistry .
科学的研究の応用
Chemistry: tert-Amylisocyanide is widely used in organic synthesis, particularly in the formation of heterocycles and peptidomimetics through multicomponent reactions. Its unique reactivity makes it a valuable building block in the synthesis of complex molecules .
Biology and Medicine: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its derivatives have shown potential as pharmaceutical agents, particularly in the development of new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
作用機序
The mechanism of action of tert-Amylisocyanide involves its ability to act as both a nucleophile and an electrophile due to the unique electronic structure of the isocyanide group. This dual reactivity allows it to participate in a wide range of chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
tert-Butylisocyanide: Similar in structure but with a tert-butyl group instead of a tert-amyl group.
Phenylisocyanide: Contains a phenyl group attached to the isocyanide carbon.
Cyclohexylisocyanide: Features a cyclohexyl group instead of a tert-amyl group.
Uniqueness: tert-Amylisocyanide is unique due to its specific steric and electronic properties, which influence its reactivity and the types of products it can form. Its tertiary carbon structure provides steric hindrance, making it less reactive in certain substitution reactions compared to primary or secondary isocyanides .
特性
IUPAC Name |
2-isocyano-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANHUOZJSFYTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373424 | |
| Record name | Butane, 2-isocyano-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13947-76-7 | |
| Record name | Butane, 2-isocyano-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)

